molecular formula C6H10N2O3 B1444374 (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid CAS No. 1069090-20-5

(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid

Cat. No. B1444374
CAS RN: 1069090-20-5
M. Wt: 158.16 g/mol
InChI Key: WWEBUHYSGAZECX-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid, also known as (S)-Methyl-2-oxo-1,3-imidazolidine-4-carboxylate, is a naturally occurring organic compound that is found in the human body and is involved in a variety of biochemical and physiological processes. It is a key intermediate in the biosynthesis of many important compounds, such as amino acids, peptides, and nucleotides. In addition, (S)-Methyl-2-oxo-1,3-imidazolidine-4-carboxylate has been used in a variety of laboratory experiments, such as the synthesis of peptides and nucleotides. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (S)-Methyl-2-oxo-1,3-imidazolidine-4-carboxylate.

Scientific Research Applications

Nucleic Acid Aptamers

Aptamers are short DNA or RNA oligonucleotides that can fold into unique three-dimensional structures, allowing them to bind to target molecules with high specificity and affinity. The compound could potentially be used to modify nucleic acid aptamers, enhancing their stability and binding properties. This can lead to improved diagnostic and therapeutic tools, particularly in targeting specific proteins or cells in clinical applications .

Nucleic Acid Isolation and Purification

In the field of molecular biology, the isolation and purification of nucleic acids are crucial. (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid may serve as a stabilizing agent or a component in the buffers used during the extraction process. This can ensure the integrity of the DNA or RNA samples, which is vital for downstream applications like PCR, sequencing, and gene analysis .

Succinic Acid Production

The compound could be involved in the microbial production of succinic acid, a key platform chemical used in the synthesis of various bioproducts. Its role could be in the optimization of the metabolic pathways in microorganisms like Actinobacillus succinogenes, leading to more efficient and sustainable production processes .

Biosensing and Gene Regulation

Due to its unique properties, (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid might be used in the development of biosensors and gene regulation mechanisms. It could be part of the molecular recognition systems that detect specific biological markers or regulate gene expression in targeted therapies .

Aesthetic Medicine

In aesthetic medicine, particularly in the formulation of soft-tissue fillers, the compound could contribute to the rheological properties of hyaluronic acid-based products. It may influence the elasticity, viscosity, and tissue integration patterns of these fillers, which are used for cosmetic enhancements .

Pharmacology of Phytochemicals

The compound might play a role in the pharmacological evaluation of phytochemicals derived from plants, including fern species. It could be used in the extraction or synthesis of bioactive compounds that have potential medicinal applications, such as anti-inflammatory or antimicrobial properties .

Biotechnology and Enzyme Catalysis

In biotechnology, (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid could be used to study and improve enzyme catalysis, particularly in reactions involving aliphatic amino acids. It may help in understanding the structure and function of enzymes and developing industrial applications .

properties

IUPAC Name

(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-7-3-4(5(9)10)8(2)6(7)11/h4H,3H2,1-2H3,(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEBUHYSGAZECX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(N(C1=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](N(C1=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
Reactant of Route 2
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
Reactant of Route 3
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
Reactant of Route 4
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
Reactant of Route 5
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
Reactant of Route 6
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid

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